1-Piperidineacetamide, N-heptyl-

説明

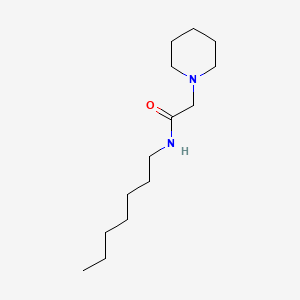

1-Piperidineacetamide, N-heptyl- (CAS: 100962-39-8) is a piperidine-derived amide with the molecular formula C₁₄H₂₈N₂O and a molecular weight of 240.38 g/mol . Its structure comprises a piperidine ring linked to an acetamide group substituted with a heptyl chain at the nitrogen atom. This compound belongs to a broader class of piperidineacetamides, which are studied for their diverse pharmacological and material science applications due to their structural versatility and tunable properties.

特性

CAS番号 |

100962-39-8 |

|---|---|

分子式 |

C14H28N2O |

分子量 |

240.38 g/mol |

IUPAC名 |

N-heptyl-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C14H28N2O/c1-2-3-4-5-7-10-15-14(17)13-16-11-8-6-9-12-16/h2-13H2,1H3,(H,15,17) |

InChIキー |

HXVXEZYHFRHSOT-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCNC(=O)CN1CCCCC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Piperidineacetamide, N-heptyl- can be synthesized through the reaction of heptylamine with piperidine-1-carboxylic acid. The reaction typically involves the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of 1-Piperidineacetamide, N-heptyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure high yield and purity .

化学反応の分析

Types of Reactions: 1-Piperidineacetamide, N-heptyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

1-Piperidineacetamide, N-heptyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

作用機序

The mechanism of action of 1-Piperidineacetamide, N-heptyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Structural Variations and Physicochemical Properties

Piperidineacetamide derivatives differ primarily in their substituents, which influence solubility, stability, and bioactivity. Key analogs include:

Structural Insights :

Key Comparisons :

- Fentanyl Analogs : 1-Piperidineacetamide derivatives share structural motifs with fentanyl-related compounds (e.g., 4-phenylamidopiperidines), which are potent analgesics. However, N-heptyl substitution likely reduces opioid receptor affinity compared to phenethyl groups in fentanyl .

- Toxicity : The acridinyl-substituted analog shows significant acute toxicity (LD₅₀ = 290 mg/kg), whereas N-heptyl derivatives lack reported toxicity data, suggesting a safer profile .

生物活性

1-Piperidineacetamide, N-heptyl- (CAS No. 100962-39-8) is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C13H19N2O

- Molecular Weight : 221.30 g/mol

- IUPAC Name : N-heptyl-1-piperidineacetamide

The mechanism of action of 1-Piperidineacetamide, N-heptyl- primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been identified as a potential inhibitor of protein arginine methyltransferases (PRMTs), which play crucial roles in various cellular processes including gene regulation and signal transduction .

Anticancer Properties

Research indicates that 1-Piperidineacetamide, N-heptyl- exhibits anticancer properties through the inhibition of PRMTs, particularly Type I and Type II PRMTs. These enzymes are often overexpressed in various cancers, making them a target for therapeutic intervention. Studies have shown that inhibiting these enzymes can lead to decreased proliferation of cancer cells and increased apoptosis .

Antihistaminic Effects

The compound has also been investigated for its antihistaminic properties. It appears to modulate histamine signaling pathways, which could be beneficial in treating allergic reactions and other histamine-related disorders .

Neuroprotective Effects

Preliminary studies suggest that 1-Piperidineacetamide, N-heptyl- may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of inflammatory pathways and oxidative stress reduction .

Study on Cancer Cell Lines

A study evaluating the effects of 1-Piperidineacetamide, N-heptyl- on various cancer cell lines demonstrated significant inhibition of cell growth in breast and prostate cancer models. The compound was administered at varying concentrations, revealing a dose-dependent response in cell viability .

| Concentration (µM) | Breast Cancer Cell Viability (%) | Prostate Cancer Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

Clinical Implications

In clinical settings, the potential use of this compound as an adjunct therapy in cancer treatment is being explored. Its ability to enhance the efficacy of existing chemotherapeutic agents while reducing side effects presents a promising avenue for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。